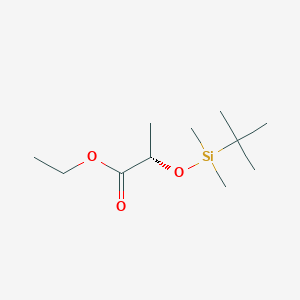

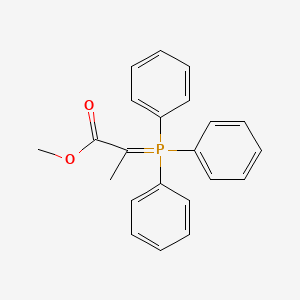

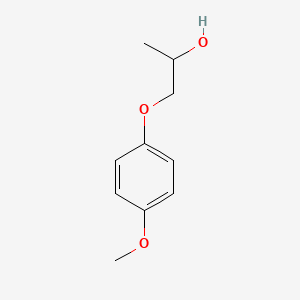

![molecular formula C7H5ClN2O B1589704 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 346599-62-0](/img/structure/B1589704.png)

4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Vue d'ensemble

Description

“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5ClN2 . It is also known as 4-Chloro-7-azaindole . It is a light yellow to brown powder or crystal .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .

Physical And Chemical Properties Analysis

“this compound” is a solid at 20℃ . The molecular weight of the compound is 152.58 .

Applications De Recherche Scientifique

Analyse de la Densité de Charge

4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: a été étudié pour sa structure électronique par le biais d’une analyse expérimentale de la densité de charge. Des données de diffraction des rayons X à haute résolution à basses températures ont été utilisées pour affiner le modèle multipolaire basé sur le formalisme de Hansen-Coppens. Cette analyse fournit des informations sur la nature covalente des liaisons dans la molécule et la force des liaisons hydrogène intermoléculaires .

Thérapie anticancéreuse

Des dérivés de ce composé ont été évalués comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans divers types de cancers. Des composés ayant cette structure de base ont montré une activité inhibitrice contre FGFR1, FGFR2 et FGFR3, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse .

Conception de médicaments

L’échafaudage This compound est utilisé dans la conception de médicaments basée sur la structure. Il sert de liaison de charnière dans le développement de nouveaux inhibiteurs puissants et sélectifs ciblant des protéines spécifiques impliquées dans les voies de la maladie, telles que les inhibiteurs de l’ATR utilisés dans le traitement du cancer .

Évaluation de la stabilité cinétique

Le large écart d’énergie HOMO-LUMO du composé indique une grande stabilité cinétique, ce qui est une propriété souhaitable dans le développement de médicaments. Un écart d’énergie élevé suggère que le composé est moins réactif et plus stable, ce qui en fait un candidat approprié pour une exploration pharmaceutique plus approfondie .

Études d’interaction moléculaire

Les paramètres topologiques dérivés des études de densité de charge peuvent révéler la nature des interactions moléculaires, telles que les liaisons hydrogène. Comprendre ces interactions est essentiel pour prédire le comportement du composé dans des systèmes biologiques complexes et pour concevoir des molécules aux propriétés souhaitées .

Calcul de la structure électronique

Des calculs de la théorie de la fonctionnelle de la densité (DFT) ont été effectués pour comprendre la structure électronique de This compound. Ces études de calcul complètent les résultats expérimentaux et sont essentielles pour prédire la réactivité et les propriétés de la molécule .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound this compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

The compound is known to be a solid at room temperature and is recommended to be stored in a cool and dark place, under inert gas . These factors may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is air sensitive and its storage conditions can affect its stability and efficacy . Furthermore, the compound’s interaction with its environment, such as the presence of other molecules or changes in temperature, could potentially influence its action.

Analyse Biochimique

Biochemical Properties

4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions involves the binding of this compound to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In particular, this compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Additionally, it influences gene expression by modulating the activity of transcription factors involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, preventing the phosphorylation of tyrosine residues in the cytoplasmic tail of the receptors . This inhibition blocks the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, this compound may also affect other kinases and signaling molecules, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound affects metabolic flux by modulating the activity of enzymes and cofactors involved in these pathways . For instance, the inhibition of FGFRs can lead to changes in the levels of metabolites associated with glycolysis and oxidative phosphorylation. Additionally, this compound may influence the expression of genes encoding metabolic enzymes, further affecting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. The compound’s activity and function are influenced by its subcellular localization, as it needs to interact with FGFRs and other biomolecules to exert its effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further modulating its biochemical properties and cellular effects.

Propriétés

IUPAC Name |

4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJHLWISGAWFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458272 | |

| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346599-62-0 | |

| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

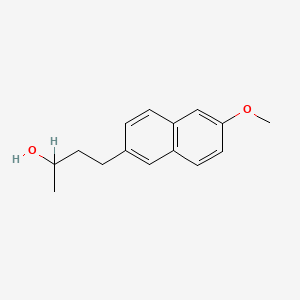

![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)